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1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a piperazine ring, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with piperazine. Common synthetic routes include:
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Amination Reactions:
Coupling Reactions: The final step involves coupling the piperidine and pyridine intermediates with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that derivatives of this compound exhibit selective inhibition of certain cancer cell lines.
Case Study:
A study on related piperazine derivatives showed promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity. For instance, one derivative exhibited an IC50 of 15 µM, suggesting the potential for further development as an anticancer therapeutic .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Derivative A | MCF-7 (Breast) | 15 | Effective cytotoxicity |
Derivative B | HeLa (Cervical) | 20 | Moderate activity |
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.
Mechanism of Action:
Research indicates that compounds with similar piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs) or as antagonists at dopamine receptors, which are critical in treating depression and schizophrenia .
Inhibition of Eukaryotic Initiation Factor 4A3
This compound has been investigated for its ability to inhibit eukaryotic initiation factor 4A3 (eIF4A3), a protein involved in cancer cell proliferation.
Findings:
Compounds structurally similar to 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine have shown selective inhibitory effects on eIF4A3 with minimal impact on other eIF4A family proteins. This selectivity is crucial for reducing side effects in potential cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological properties significantly.
Substituent | Activity Impact | Notes |
---|---|---|
Isopropyl Group | Enhances lipophilicity | Improves membrane permeability |
Pyridine Ring | Critical for receptor binding | Essential for biological activity |
Mechanism of Action
The mechanism of action of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to its specific combination of piperidine, pyridine, and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine (CAS No. 1352539-80-0) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₀N₄, with a molecular weight of 302.46 g/mol. The compound features a piperazine core substituted with a pyridine moiety and an isopropylpiperidine side chain, contributing to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₀N₄ |
Molecular Weight | 302.46 g/mol |
CAS Number | 1352539-80-0 |
Purity | ≥97% |
Receptor Interactions
Research indicates that this compound interacts with various neurotransmitter receptors, particularly:
- Dopamine Receptors : Exhibits affinity for D₂ and D₄ subtypes, suggesting potential antipsychotic effects.
- Serotonin Receptors : Modulates serotonin pathways, which may influence mood and anxiety disorders.
These interactions suggest that the compound could be beneficial in treating conditions such as schizophrenia and depression.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties. For example, it has shown effectiveness against human breast cancer cells with an IC₅₀ value in the micromolar range .
Antipsychotic Potential
A study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of similar piperazine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant antipsychotic activity in animal models . These findings support further exploration into its therapeutic applications.
Anticancer Activity
Another research effort focused on the compound's role in inhibiting tumor growth. In a xenograft model of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its half-life and metabolic pathways are still under investigation but show promise for oral administration.
Summary Table of Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | Moderate |
Half-life | TBD |
Metabolic Pathways | TBD |
Properties
Molecular Formula |
C18H30N4 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-methyl-4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C18H30N4/c1-15(2)22-10-5-4-8-17(22)16-7-6-9-19-18(16)21-13-11-20(3)12-14-21/h6-7,9,15,17H,4-5,8,10-14H2,1-3H3 |
InChI Key |
VGBDJSYSOXRUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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